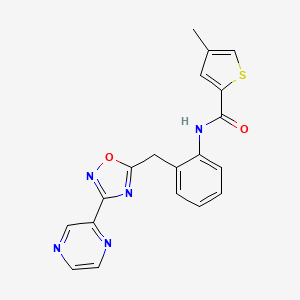

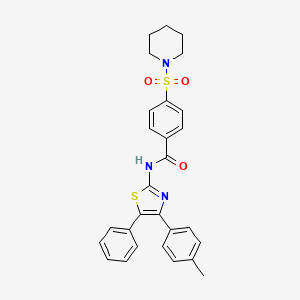

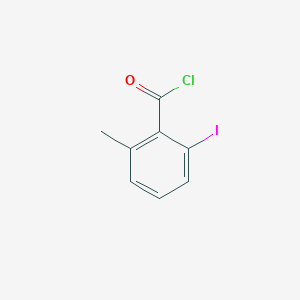

2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide (CFPCMPA) is a novel compound that has been studied for its potential therapeutic applications. CFPCMPA has a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer activities. CFPCMPA has been studied in both in vivo and in vitro systems, and its mechanism of action has been elucidated.

Applications De Recherche Scientifique

Neurological Disorders:

VU0810464 is a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator. It exhibits enhanced selectivity for neuronal Kir 3 channels. These channels play a crucial role in moderating the activity of excitable cells, including neurons. Researchers have explored VU0810464’s potential in neurological disorders such as epilepsy, anxiety, and depression .

Cardiac Arrhythmias:

While most neuronal Kir 3 channels consist of Kir 3.1 and Kir 3.2 subtypes, cardiac Kir 3 channels consist of Kir 3.1 and Kir 3.4 subtypes. VU0810464’s improved selectivity for neuronal Kir 3 channels suggests potential applications in managing cardiac arrhythmias .

Stress-Induced Hyperthermia:

In vivo studies have demonstrated that VU0810464 reduces stress-induced hyperthermia in mice. By modulating Kir 3 channels, it may influence thermoregulation and stress responses .

Anxiolytic Effects:

Given its selectivity for neuronal Kir 3 channels, VU0810464 could be explored as an anxiolytic agent. Researchers have investigated its impact on anxiety-related behaviors using elevated plus maze paradigms .

Brain Penetration:

VU0810464 exhibits improved brain penetration, making it a promising candidate for central nervous system (CNS)-related applications. Its ability to cross the blood-brain barrier enhances its potential therapeutic utility .

Ion Channel Research:

Beyond specific applications, VU0810464 contributes to our understanding of ion channel pharmacology. Its unique structure and selectivity profile provide valuable insights for drug development targeting Kir channels .

Mécanisme D'action

VU0810464, also known as 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide, is a potent and selective non-urea G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) activator .

Target of Action

The primary targets of VU0810464 are the G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) . These channels play a crucial role in moderating the activity of excitable cells and have been implicated in neurological disorders and cardiac arrhythmias .

Mode of Action

VU0810464 interacts with its targets by activating the GIRK channels . It displays nanomolar potency for neuronal (EC50=165 nM) and GIRK1/4 (EC50=720 nM) channels . This interaction results in a concentration-dependent response curve of currents in neurons .

Biochemical Pathways

The activation of GIRK channels by VU0810464 affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involving neuronal signaling . .

Pharmacokinetics

VU0810464 exhibits favorable distribution to the brain (Kp,uu = 0.83), indicating improved brain penetration . The clearance of VU0810464 is rapid, with brain and plasma half-lives of approximately 20 minutes . These properties suggest that VU0810464 has good bioavailability.

Result of Action

The activation of GIRK channels by VU0810464 can lead to various molecular and cellular effects. For instance, it has been shown to produce a dose-dependent reduction of stress-induced hyperthermia (SIH) in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of VU0810464. For example, the compound’s effectiveness can vary depending on the physiological state of the organism, such as stress levels . .

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJJARDABGKWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)

![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)

![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)